BE“GHE Foundational & Exploratory

Check Availability & Pricing

L-662583: A Technical Guide to its Chemical
Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-662583

Cat. No.: B1673834

For Researchers, Scientists, and Drug Development Professionals

Introduction: L-662583 is a potent and topically effective carbonic anhydrase inhibitor. It has
been investigated for its ocular hypotensive effects, making it a compound of interest in the
research and development of glaucoma treatments. This technical guide provides a
comprehensive overview of the chemical properties and a detailed, plausible synthesis route
for L-662583, aimed at professionals in the fields of medicinal chemistry, pharmacology, and
drug development.

Core Chemical Properties

L-662583 is a complex heterocyclic sulfonamide. While comprehensive experimental data on
all its physical properties is not readily available in the public domain, the following table
summarizes its key chemical identifiers and calculated properties.
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Property Value Source

CAS Number 119731-75-8 [1]12]

(4R)-4-(ethylamino)-2-(3-
methoxypropyl)-3,4-dihydro- Inferred from related

IUPAC Name ) o
2H-thieno[3,2-e][3][4]thiazine- compounds
6-sulfonamide 1,1-dioxide

Molecular Formula C13H17CIN205S3 [5][6]

Molecular Weight 412.93 g/mol [5]

) ) o Potent inhibitor of human
Biological Activity ) [1]
carbonic anhydrase Il (hCAII)

IC50 (hCA1I) 0.7 nM [1]

Synthesis of L-662583: A Plausible Experimental
Protocol

A detailed, step-by-step synthesis protocol for L-662583 is not explicitly published. However,
based on the well-documented synthesis of the structurally related carbonic anhydrase
inhibitor, Brinzolamide, a plausible synthetic route can be proposed. The following protocol is a
hypothetical pathway derived from patented methods for preparing similar thieno[3,2-e]-1,2-
thiazine-6-sulfonamide derivatives.

Key Intermediate: The synthesis of L-662583 likely proceeds through the key intermediate,
(S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide
1,1-dioxide.

Step 1: Synthesis of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-
thiazine-6-sulfonamide 1,1-dioxide

This intermediate is a known precursor in the synthesis of Brinzolamide.[7] A patented method
for its preparation involves the following key transformations[8]:
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» Alkylation: An appropriate thieno[3,2-e][3][4]thiazine precursor is alkylated with 1-bromo-3-
methoxypropane.

e Bromination: The resulting compound undergoes bromination.

 Intramolecular Cyclization: An intramolecular cyclization reaction leads to the formation of
the key intermediate.

Step 2: Conversion of the Hydroxy Intermediate to L-662583

The conversion of the hydroxyl group to the ethylamino group at the C4 position is a critical
step. Based on synthetic strategies for analogous compounds, the following procedure is
proposed[9]:

 Activation of the Hydroxyl Group: The hydroxyl group of the intermediate is activated, for
example, by conversion to a tosylate or mesylate. To a solution of (S)-3,4-dihydro-4-hydroxy-
2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide and
triethylamine in an appropriate solvent such as tetrahydrofuran, cooled to 0°C, p-
toluenesulfonyl chloride is added. The reaction mixture is allowed to warm to room
temperature and stirred for several hours.

e Nucleophilic Substitution with Ethylamine: The activated intermediate is then subjected to a
nucleophilic substitution reaction with ethylamine. To the reaction mixture from the previous
step, an aqueous solution of ethylamine is added. The mixture is stirred overnight, allowing
for the displacement of the tosyl group by the ethylamino group to yield L-662583.

 Purification: The final product is purified using standard techniques such as column
chromatography and recrystallization to afford the desired compound.

Mechanism of Action: Carbonic Anhydrase
Inhibition
L-662583 functions as a carbonic anhydrase inhibitor. These enzymes catalyze the reversible

hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety of L-662583
is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the
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zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of the
natural substrate and thereby inhibiting the enzyme's catalytic function.[10][11][12]

Carbonic Anhydrase Active Site

H20 / OH~ (Displaced)

L-662583

R-SO2NH- Bl Coordination & Inhibition ____ |

Click to download full resolution via product page
Caption: Inhibition of Carbonic Anhydrase by L-662583.

Experimental Workflow for Synthesis

The proposed synthesis of L-662583 involves a multi-step process, beginning with a suitable
thiophene derivative and culminating in the final active pharmaceutical ingredient.
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Caption: Proposed Synthetic Workflow for L-662583.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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